Superior Beta-Adrenergic Receptor Binding Affinity Relative to Timolol and Betaxolol
Levobunolol exhibits the highest binding affinity among four clinically used ophthalmic β-blockers at both β1 and β2 adrenoceptors. In a radioreceptor assay using rabbit ocular tissues, levobunolol demonstrated Ki values of 0.39 nM (β1) and 0.36 nM (β2), representing approximately 5-fold higher affinity than timolol and over 500-fold higher affinity than betaxolol at the β2 receptor subtype [1].
| Evidence Dimension | β1 and β2 adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki β1 = 0.39 nM; Ki β2 = 0.36 nM |
| Comparator Or Baseline | Timolol: Ki β1 = 1.97 nM, Ki β2 = 2.0 nM; Betaxolol: Ki β1 = 23.33 nM, Ki β2 = 200.00 nM; Carteolol: Ki β1 = 0.83 nM, Ki β2 = 0.85 nM |
| Quantified Difference | Levobunolol affinity ~5× higher than timolol; ~60× higher than betaxolol at β1; ~555× higher than betaxolol at β2; ~2.1× higher than carteolol |
| Conditions | Radioreceptor assay in rabbit ocular tissue homogenates; multiple doses; measurements at β1 and β2 receptors |
Why This Matters
Higher receptor binding affinity enables lower clinical concentrations to achieve equivalent or superior therapeutic effect, potentially reducing systemic exposure and adverse event risk.
- [1] Phan TM, Nguyen KP, Giacomini JC, Lee DA. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses. J Ocul Pharmacol. 1991 Fall;7(3):243-52. PMID: 1686051. View Source
